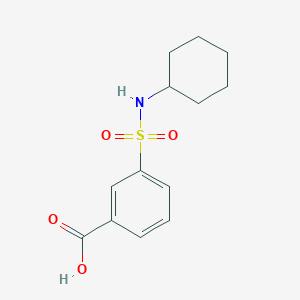

3-(Cyclohexylsulfamoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULRHAMYNRDQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354692 | |

| Record name | 3-(cyclohexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313346-39-3 | |

| Record name | 3-(cyclohexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Sulfamoyl and Benzoic Acid Scaffolds in Contemporary Chemical Research

The structural backbone of 3-(Cyclohexylsulfamoyl)benzoic acid is comprised of two key moieties: a sulfamoyl group and a benzoic acid group. Both are recognized as privileged scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.

The sulfamoyl group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets. Sulfonamides, a broader class that includes the sulfamoyl group, are found in a wide array of pharmaceuticals. researchgate.net

The benzoic acid scaffold is another fundamental component in drug discovery and development. Its carboxylic acid group can participate in ionic interactions and hydrogen bonding, which are critical for binding to receptors and enzymes. Benzoic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties. rasayanjournal.co.in

The combination of these two scaffolds in molecules like this compound has led to the exploration of their potential as targeted therapeutic agents. Research into sulfamoyl benzoic acid (SBA) analogues has identified them as specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA2), a G protein-coupled receptor involved in cellular processes like preventing programmed cell death (apoptosis). nih.gov The LPA2 receptor is a target of interest for its protective effects, particularly in the gut. nih.gov

Historical Context of Sulfamoyl Compound Discovery and Evolution As Research Targets

The journey of sulfamoyl-containing compounds in research began with the discovery of sulfonamide antibacterials in the 1930s. nih.gov This marked a revolutionary step in medicine and spurred extensive research into the synthesis and biological activities of related structures. Over the decades, the understanding of sulfonamides evolved from broad-spectrum antibacterial agents to highly specific modulators of various biological targets. researchgate.net

The evolution of drug discovery itself has influenced the trajectory of research into compounds like 3-(Cyclohexylsulfamoyl)benzoic acid. The process has transitioned from a serendipitous, phenotype-based approach to a more rational, target-based strategy. echelon-inc.com This shift has been enabled by advancements in molecular biology and computational modeling, allowing researchers to design molecules that interact with specific receptors or enzymes.

The development of sulfamoyl benzoic acid analogues as LPA2 agonists is a prime example of this modern approach. nih.gov Researchers have synthesized and tested a series of these compounds, including those with varying substituents on the sulfamoyl nitrogen, to understand their structure-activity relationships (SAR). This systematic approach, supported by computational docking studies, has led to the identification of potent and selective agonists. nih.gov

| Compound Class | Key Research Finding | Relevant Biological Target |

| Sulfamoyl Benzoic Acid Analogues | Identified as the first specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. nih.gov | LPA2 Receptor |

| Benzoic Acid Derivatives | Exhibit a wide range of biological activities including anti-inflammatory and antimicrobial effects. rasayanjournal.co.in | Various enzymes and receptors |

| Sulfonamides | Evolved from broad-spectrum antibacterials to specific modulators of various biological targets. researchgate.netnih.gov | Dihydropteroate synthase (in bacteria), Carbonic Anhydrases, etc. |

An in-depth examination of the synthetic pathways leading to this compound and its related analogues reveals a series of strategic chemical reactions. These methodologies are foundational in medicinal chemistry for creating derivatives with specific biological activities.

Advanced Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms of the Sulfamoyl Moiety: Hydrolysis, Rearrangements, and Cyclization Tendencies

The sulfamoyl group (-SO₂NH-) is a critical pharmacophore and a versatile functional group in organic synthesis. Its reactivity is characterized by a susceptibility to hydrolysis, a propensity for molecular rearrangements, and an ability to participate in cyclization reactions.

Hydrolysis

The hydrolysis of the sulfamoyl linkage is a key consideration in its chemical stability and metabolic fate. The stability of the sulfamoyl group is highly dependent on the substitution pattern and the pH of the medium. Generally, N,N-disubstituted sulfamoyl derivatives, such as 3-(cyclohexylsulfamoyl)benzoic acid, exhibit considerable stability towards hydrolysis, particularly under basic conditions. enamine.net In contrast, monosubstituted sulfamoyl compounds can be more susceptible to cleavage.

For instance, studies on sulfamoyl azides have shown that mono- and disubstituted variants are quite stable to aqueous acid. datapdf.com However, monosubstituted sulfamoyl azides react rapidly with aqueous base. datapdf.com The hydrolysis of related sulfamoyl chlorides has also been investigated, with studies indicating that the mechanism can shift from Sₙ2 to Sₙ1 depending on the steric hindrance around the sulfur atom. cdnsciencepub.com The presence of neighboring groups capable of hydrogen bonding can also accelerate hydrolysis by stabilizing the transition state. nih.gov

| Condition | Reactivity of Sulfamoyl Group | Mechanism Notes |

| Acidic (aq.) | Generally stable, especially for disubstituted compounds. datapdf.com | Protonation of the nitrogen or oxygen atoms may occur, but cleavage is slow. |

| Basic (aq.) | Monosubstituted compounds are reactive; disubstituted are more stable. enamine.netdatapdf.com | Base-catalyzed hydrolysis proceeds via nucleophilic attack on the sulfur atom. |

| Neutral (aq.) | Hydrolysis is typically slow. | Rate can be influenced by neighboring group participation. nih.gov |

This table provides a general overview of sulfamoyl group hydrolysis based on related compounds.

Rearrangements

The sulfamoyl moiety can undergo several types of molecular rearrangements, often under thermal or specific catalytic conditions. A significant example is the thermal rearrangement of sulfamoyl azides, which proceeds through a Curtius-type mechanism. nih.govacs.org This reaction involves the loss of nitrogen gas to form a sulfamoyl nitrene intermediate, which then rearranges. acs.org Mechanistic studies suggest that this process can lead to the formation of a 1,1-diazene, which can then rearrange further through either a concerted or a stepwise radical process to form new carbon-carbon bonds. nih.govresearchgate.net

Another relevant transformation is the rearrangement of arylsulfamates to para-sulfonyl anilines, which can occur under thermal conditions and may proceed through an intermolecular mechanism. nih.gov While distinct from the cyclohexylsulfamoyl group, this highlights the potential for migration of the sulfonyl group within an aromatic system under certain stimuli.

Cyclization Tendencies

The sulfamoyl and benzoic acid groups can act in concert to facilitate intramolecular cyclization reactions. Depending on the reaction conditions and the presence of other reactive sites, various heterocyclic systems can be formed. For example, derivatives of sulfamoylbenzoic acid can be cyclized under acidic or basic conditions. google.com Treatment with an alkali can effect cyclization when a suitable leaving group is present on a side chain attached to the sulfamoyl nitrogen. google.com Mercury(II) salts have also been shown to mediate the cyclization of molecules containing unsaturated bonds, a strategy that could potentially be applied to derivatives of this compound bearing alkenyl or alkynyl groups. beilstein-journals.org Furthermore, intramolecular sulfenylation involving sulfoxide (B87167) derivatives has been used to achieve cyclization onto pyrrole (B145914) rings, indicating the potential for the sulfur atom to participate directly in ring-forming reactions. mtu.edu

Reactivity of the Benzoic Acid Functionality in Varied Chemical Environments

The benzoic acid moiety in this compound is a classical carboxylic acid group, exhibiting a range of characteristic reactions. Its reactivity can be influenced by the electron-withdrawing nature of the meta-substituted sulfamoyl group.

The primary reactions of the carboxylic acid group include esterification, amidation, and conversion to an acyl chloride. The reaction with thionyl chloride or oxalyl chloride, for example, would convert the carboxylic acid to the more reactive acyl chloride. pearson.com This intermediate can then readily react with various nucleophiles to form esters, amides, and other derivatives. The mechanism for the reaction with oxalyl chloride involves the formation of a reactive mixed anhydride, followed by nucleophilic acyl substitution by a chloride ion. pearson.com

Furthermore, the benzoic acid group itself can be the target of synthetic transformations. For instance, under specific conditions, benzoic acids can be converted to the corresponding phenols through a decarboxylative process. orgsyn.org The synthesis of Schiff bases has also been reported starting from a related 4-phenoxy-5-sulfamoylbenzoic acid, demonstrating the utility of the carboxylic acid group as a handle for further molecular elaboration. dntb.gov.ua

| Reaction Type | Reagents | Product | Notes |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-(Cyclohexylsulfamoyl)benzoyl chloride | A highly reactive intermediate for further synthesis. pearson.com |

| Esterification | Alcohol (R'OH), Acid catalyst | 3-(Cyclohexylsulfamoyl)benzoate ester | A standard reaction for protecting the carboxylic acid or modifying solubility. |

| Amidation | Amine (R'NH₂), Coupling agent (e.g., DCC, EDC) | N'-Substituted 3-(cyclohexylsulfamoyl)benzamide | Forms a stable amide bond, often used in medicinal chemistry. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | (3-(Cyclohexylsulfamoyl)phenyl)methanol | Reduces the carboxylic acid to a primary alcohol. |

This table summarizes the expected reactivity of the benzoic acid functionality based on general organic chemistry principles.

Investigations into Intermolecular Interactions and Self-Assembly Phenomena

The presence of both hydrogen bond donors (the N-H of the sulfamoyl group and the O-H of the carboxylic acid) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the carbonyl oxygen) makes this compound a prime candidate for forming robust intermolecular interactions. These interactions, primarily hydrogen bonds, are expected to govern the crystal packing and self-assembly behavior of the molecule in the solid state and in certain solvents.

The carboxylic acid group is well-known for forming strong hydrogen-bonded dimers, where two molecules are linked via a pair of O-H···O=C interactions. This dimeric motif is a common feature in the crystal structures of many benzoic acid derivatives. chemicalbook.com

| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |

| Carboxylic Acid ↔ Carboxylic Acid | O-H···O=C Hydrogen Bond | Centrosymmetric Dimer |

| Sulfamoyl N-H ↔ Sulfamoyl S=O | N-H···O=S Hydrogen Bond | Chains or Sheets |

| Carboxylic Acid O-H ↔ Sulfamoyl S=O | O-H···O=S Hydrogen Bond | Interlinking of motifs |

| Cyclohexyl ↔ Cyclohexyl | Van der Waals Forces | Hydrophobic Packing |

This table outlines the primary intermolecular forces and resulting structural motifs anticipated for this compound.

Structural Analysis and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure and purity of 3-(Cyclohexylsulfamoyl)benzoic acid. Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer unambiguous evidence of the compound's atomic connectivity and elemental composition.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While one-dimensional NMR spectra identify the different types of protons and carbons, multidimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms. For this compound, these techniques would map out the proton-proton couplings within the cyclohexyl and aromatic rings, and correlate protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). This allows for the unequivocal assignment of every signal in the ¹H and ¹³C spectra, confirming the substitution pattern of the benzene (B151609) ring and the attachment of the cyclohexylsulfamoyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift principles and data for analogous structures like benzoic acid and substituted sulfonamides.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Notes |

| Carboxylic Acid (COOH) | ~12.0-13.0 (broad singlet) | ~167-172 | Acidic proton is highly deshielded. Carbonyl carbon is characteristic of carboxylic acids. docbrown.inforsc.org |

| Aromatic CH (ortho to COOH) | ~8.1-8.3 | ~130-134 | Deshielded by the adjacent electron-withdrawing carboxyl and sulfamoyl groups. |

| Aromatic CH (para to COOH) | ~7.6-7.8 | ~129-131 | Influenced by both substituents. |

| Aromatic CH (ortho to SO₂NH) | ~7.9-8.1 | ~128-130 | Deshielded by the sulfamoyl group. |

| Aromatic C (ipso-COOH) | - | ~131-135 | Quaternary carbon, signal identified in ¹³C NMR. |

| Aromatic C (ipso-SO₂NH) | - | ~138-142 | Quaternary carbon, deshielded by the sulfonamide group. |

| Sulfonamide NH | ~7.5-8.5 (broad) | - | Chemical shift can vary with solvent and concentration. |

| Cyclohexyl CH (attached to N) | ~3.1-3.5 | ~55-60 | Deshielded by the adjacent nitrogen atom. |

| Cyclohexyl CH₂ | ~1.0-2.0 | ~24-35 | Complex multiplet region typical for cyclohexyl rings. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. docbrown.info For this compound (C₁₃H₁₇NO₄S), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also provides structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, the cyclohexyl group, or cleavage of the sulfonamide bond, providing further confirmation of the proposed structure. docbrown.info

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Predicted Exact Mass (m/z) | Fragment Origin |

| Molecular Ion [M]⁺ | [C₁₃H₁₇NO₄S]⁺ | 299.0878 | Parent molecule |

| [M-OH]⁺ | [C₁₃H₁₆NO₃S]⁺ | 282.0851 | Loss of hydroxyl radical from COOH |

| [M-COOH]⁺ | [C₁₂H₁₆NO₂S]⁺ | 254.0902 | Loss of carboxyl group |

| [M-C₆H₁₁]⁺ | [C₇H₆NO₄S]⁺ | 216.0018 | Loss of cyclohexyl radical |

| [C₆H₅COOH]⁺ | [C₇H₅O₂]⁺ | 121.0289 | Fragment corresponding to benzoic acid cation radical |

| [C₆H₁₁NHSO₂]⁺ | [C₆H₁₂NO₂S]⁺ | 162.0640 | Cyclohexylsulfonamide fragment |

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

For this compound, a single-crystal X-ray diffraction study would reveal critical structural details. Based on studies of similar benzoic acid derivatives, it is highly probable that the molecules would form centrosymmetric dimers in the solid state. researchgate.netnih.gov This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov

Table 3: Typical Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Expected Significance for this compound |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, triclinic). mdpi.com | Defines the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations for the unit cell. mdpi.com | Provides detailed insight into the molecular symmetry within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell. mdpi.com | Defines the size and shape of the fundamental building block of the crystal. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Confirms covalent bond structure (e.g., C=O, S=O, C-N bonds). |

| Bond Angles (°) | The angles formed between three connected atoms. | Reveals molecular geometry (e.g., tetrahedral carbons, trigonal planar aromatic carbons). |

| Torsion Angles (°) | The dihedral angles defining the conformation around a bond. | Determines the 3D shape, such as the twist between the aromatic ring and the sulfonamide group. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. | Confirms the characteristic carboxylic acid dimerization and other key packing interactions. |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. lu.se These techniques are highly sensitive to the types of chemical bonds present and the local molecular environment, making them excellent tools for identifying functional groups and analyzing conformational details. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com The IR and Raman spectra of this compound would display a series of characteristic peaks corresponding to the vibrations of its distinct functional groups.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to molecular vibrations. lu.se In the IR spectrum of this compound, a very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp peak for the C=O (carbonyl) stretch would likely appear around 1700 cm⁻¹. researchgate.net The sulfonamide group would be identified by an N-H stretching vibration (around 3300 cm⁻¹) and two strong S=O stretching bands (asymmetric and symmetric) between 1350 and 1150 cm⁻¹. americanpharmaceuticalreview.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net While some vibrations are active in both IR and Raman, the selection rules are different, making the techniques complementary. Raman spectroscopy is often particularly effective for analyzing vibrations of non-polar bonds and symmetric vibrations. For this compound, C-H stretching vibrations of the aromatic ring and cyclohexyl group would be prominent around 3000 cm⁻¹. americanpharmaceuticalreview.com Ring breathing modes of the benzene ring would also give characteristic signals in the fingerprint region (below 1600 cm⁻¹). americanpharmaceuticalreview.com

Differences in the vibrational spectra between different solid-state samples can indicate the presence of polymorphism, where the same molecule packs into different crystal lattices, leading to subtle changes in vibrational frequencies due to altered intermolecular interactions. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (Dimer) | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong) | Moderate-Strong |

| Sulfonamide | N-H stretch | 3250-3350 (moderate) | Moderate |

| Sulfonamide | S=O asymmetric stretch | 1320-1360 (strong) | Weak-Moderate |

| Sulfonamide | S=O symmetric stretch | 1140-1180 (strong) | Moderate |

| Aromatic Ring | C-H stretch | 3000-3100 (moderate) | Strong |

| Aromatic Ring | C=C ring stretch | 1450-1600 (multiple bands) | Strong |

| Cyclohexyl Group | C-H stretch | 2850-2960 (strong) | Strong |

| Cyclohexyl Group | CH₂ bend (scissoring) | ~1450 (moderate) | Moderate |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 3-(Cyclohexylsulfamoyl)benzoic acid. epstem.net These methods allow for the detailed analysis of molecular orbitals and charge distributions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comnih.gov

For derivatives of benzoic acid, DFT calculations are often employed to determine these orbital energies. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions. For instance, in related structures, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is spread over the electron-deficient regions. aun.edu.egresearchgate.net This information is vital for understanding potential reaction mechanisms and designing new molecules with desired electronic properties.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Benzoic Acid Derivative

| Parameter | Value (eV) |

| EHOMO | -0.19904 Hartree (5.416 eV) |

| ELUMO | -0.08580 Hartree (2.335 eV) |

| Energy Gap (ΔE) | 0.11324 Hartree (3.081 eV) |

This data is illustrative for a related benzoic acid derivative and was computationally derived at the B3LYP/6-31G(d,p) level of theory. aun.edu.eg The specific values for this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with electron delocalization. researchgate.net These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. rsc.org

In molecules containing groups like sulfonamides and carboxylic acids, NBO analysis can reveal significant charge transfer interactions. For example, the lone pairs of electrons on oxygen and nitrogen atoms can delocalize into the antibonding orbitals of adjacent bonds. researchgate.net A higher E(2) value for a particular donor-acceptor interaction indicates a stronger electronic interaction and greater stabilization of the molecule. wisc.edu This analysis helps to pinpoint key intramolecular interactions that dictate the molecule's conformation and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to represent different potential values. libretexts.org

Typically, regions of negative potential (colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.comnih.gov For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen of the carboxylic acid and the N-H proton of the sulfonamide group would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. libretexts.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.

For a molecule with rotatable bonds like this compound (e.g., the C-N and S-C bonds), MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Computational Approaches in Molecular Design and Scaffold Optimization

Computational methods are indispensable in modern drug discovery for designing new molecules and optimizing existing scaffolds.

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. mdpi.com

Once a pharmacophore model is developed, it can be used as a query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govresearchgate.net This approach allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. nih.gov For a molecule like this compound, if it were identified as an inhibitor of a particular enzyme, a pharmacophore model could be built based on its key interactions. This model would then guide the search for other compounds, potentially with improved potency or pharmacokinetic properties. researchgate.net

Structure-Activity Relationship (SAR) Derivations from Theoretical and Experimental Data

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for optimizing its biological activity and guiding the design of new, more potent compounds. SAR studies systematically investigate how specific modifications to a molecule's structure influence its biological efficacy, combining insights from both experimental testing and computational modeling. nih.govresearchgate.net By analyzing these relationships, researchers can identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effects.

For this compound, the molecular scaffold can be conceptually divided into three primary regions for modification and analysis:

The Benzoic Acid Ring: This aromatic core can be substituted at various positions to alter its electronic and steric properties.

The Sulfonamide Linker (-SO₂NH-): This group is critical for connecting the benzoic acid and cyclohexyl moieties and its hydrogen-bonding capabilities can be pivotal for receptor binding.

The Cyclohexyl Group: This bulky, lipophilic group can be replaced with other cyclic or acyclic substituents to probe the size and nature of the binding pocket it occupies.

Experimental SAR Findings

Experimental data from screening libraries of related compounds, such as substituted sulfamoyl benzamidothiazoles and other benzoic acid derivatives, provide a foundational understanding of the SAR. nih.goviomcworld.com Studies on various benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring significantly impact biological activities like antimicrobial, antioxidant, and anti-inflammatory properties. azjm.org For instance, research on substituted sulfamoyl benzamidothiazoles involved systematically modifying different sites of the molecule, including the amine substituent of the sulfonamide group (analogous to the cyclohexyl ring here). nih.gov

These studies have revealed several key trends:

Substitution on the Benzoic Acid Ring: The electronic nature of substituents on the benzoic acid ring can modulate the pKa of the carboxylic acid group, which may be critical for interaction with biological targets.

The N-Substituent on the Sulfonamide: The identity of the group attached to the sulfonamide nitrogen (the cyclohexyl group in the parent compound) is often a major determinant of potency and selectivity. Modifications at this position can significantly alter the compound's interaction with its target protein. nih.gov

The following table summarizes SAR findings derived from experimental data on analogous compound series. It illustrates how modifications to the core structure of this compound could potentially influence biological activity.

| Compound Series | Modification Site | Structural Change | Observed Impact on Activity (Derived from Analogs) |

|---|---|---|---|

| Benzoic Acid Ring | Position 4 or 5 | Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) | Often leads to an increase in potency in related series. researchgate.net |

| Benzoic Acid Ring | Position 4 or 5 | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | May increase or decrease activity depending on the specific target. |

| Sulfonamide N-Substituent | Cyclohexyl Group | Replacement with smaller alkyl rings (e.g., cyclopentyl, cyclobutyl) | Generally results in decreased activity, suggesting a need for a larger lipophilic group. |

| Sulfonamide N-Substituent | Cyclohexyl Group | Replacement with aromatic rings (e.g., phenyl, substituted phenyl) | Activity is highly dependent on the substitution pattern of the phenyl ring. |

| Sulfonamide N-Substituent | Cyclohexyl Group | Replacement with linear alkyl chains (e.g., n-hexyl) | Often less active than cyclic counterparts, indicating the importance of conformational restriction. |

Computational Chemistry and Theoretical Insights

Computational chemistry offers powerful tools to complement experimental SAR data. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can build predictive models based on a series of known active compounds. mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobic character are favorable or unfavorable for biological activity, thereby guiding the design of new derivatives. mdpi.com

Furthermore, molecular docking studies can simulate the binding of this compound derivatives into the active site of a target protein. researchgate.net Such studies provide insights into the specific molecular interactions, like hydrogen bonds and hydrophobic contacts, that govern binding affinity. Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can also help in understanding the molecule's reactivity and interaction patterns. researchgate.net

The table below presents hypothetical data derived from the types of insights gained through computational studies on analogous molecules. It shows how theoretical calculations can be used to predict the activity of newly designed derivatives before their synthesis.

| Derivative of this compound | Modification | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Parent Compound | N/A | -8.5 | H-bond from COOH; H-bond from SO₂NH; Hydrophobic contact from cyclohexyl. |

| 4-Chloro-3-(cyclohexylsulfamoyl)benzoic acid | Addition of -Cl at C4 | -9.2 | Enhanced hydrophobic interaction; favorable electrostatic contact from Cl. |

| 3-(Phenylsulfamoyl)benzoic acid | Cyclohexyl -> Phenyl | -7.9 | Potential for pi-pi stacking but loss of optimal hydrophobic fit. |

| 3-((4-fluorophenyl)sulfamoyl)benzoic acid | Cyclohexyl -> 4-Fluorophenyl | -8.8 | Favorable halogen bond interaction with protein backbone. |

| 3-(Cyclopentylsulfamoyl)benzoic acid | Cyclohexyl -> Cyclopentyl | -7.5 | Reduced hydrophobic contact in the binding pocket. |

By integrating experimental SAR with computational predictions, a more complete and nuanced understanding of how to optimize the this compound scaffold emerges. The experimental data validates the theoretical models, while the computational insights provide a rationale for the observed activities and accelerate the design-test-redesign cycle, ultimately leading to the identification of compounds with superior biological profiles.

Design and Synthesis of Chemically Diverse Derivatives for Scaffold Exploration

Rational Design Principles for Modulating Specific Molecular Interactions

The rational design of derivatives based on the 3-(cyclohexylsulfamoyl)benzoic acid scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The core structure itself presents three key regions for modification: the benzoic acid ring, the cyclohexyl moiety, and the sulfonamide linker. Each of these can be systematically altered to fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. nih.gov

Pharmacophore-based strategies are central to the design process. nih.gov The benzoic acid group, with its carboxylate function, can act as a key hydrogen bond donor and acceptor, or engage in ionic interactions. The sulfonamide linker also provides hydrogen bond donors and acceptors. The cyclohexyl ring, a bulky and lipophilic group, typically interacts with hydrophobic pockets within a target protein. pharmablock.com Computational tools, such as molecular docking, can be employed to predict how modifications to these groups will affect binding affinity and selectivity.

Strategies for Substituent Variation on the Benzoic Acid Ring and their Stereochemical Implications

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the acidity (pKa) of the benzoic acid moiety. libretexts.orgpsu.eduopenstax.org EWGs, such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), increase the acidity by stabilizing the resulting carboxylate anion through inductive and resonance effects. mdpi.comlibretexts.org Conversely, EDGs, like methoxy (B1213986) (-OCH3) or methyl (-CH3), decrease acidity by destabilizing the negative charge. libretexts.org This modulation of pKa can be critical for optimizing interactions with target proteins where the ionization state of the carboxylic acid is important.

The position of the substituent also has significant implications. While meta and para substituents generally follow predictable electronic trends, ortho substituents can introduce steric hindrance that forces the carboxylic acid group out of the plane of the benzene (B151609) ring. libretexts.org This "ortho-effect" almost always increases the acid strength, regardless of the substituent's electronic nature, due to a combination of steric and electronic factors. libretexts.org

From a stereochemical perspective, bulky ortho substituents can restrict the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-S bond of the sulfonamide, influencing the molecule's preferred conformation. This can have a significant impact on how the molecule presents its key binding features to a biological target. The synthesis of these derivatives often involves standard aromatic substitution reactions on a suitable benzoic acid precursor before or after the introduction of the sulfamoyl group. preprints.orggoogle.comgoogle.com

Table 1: Effect of Substituents on the Acidity of p-Substituted Benzoic Acids libretexts.org

| Substituent (Y) | pKa | Effect on Acidity |

| -NO2 | 3.41 | Increases |

| -CN | 3.55 | Increases |

| -CHO | 3.75 | Increases |

| -Br | 3.96 | Increases |

| -Cl | 4.0 | Increases |

| -H | 4.19 | Reference |

| -CH3 | 4.34 | Decreases |

| -OCH3 | 4.46 | Decreases |

| -OH | 4.48 | Decreases |

This table illustrates the general trend of how electron-withdrawing and electron-donating groups at the para position affect the pKa of benzoic acid.

Systematic Modifications of the Cyclohexyl Moiety and their Influence on Molecular Architecture

The cyclohexyl group in this compound serves as a crucial lipophilic anchor and its systematic modification can significantly alter the molecule's size, shape, and physicochemical properties. pharmablock.com As a bioisostere for groups like tert-butyl or phenyl, the three-dimensional nature of the cyclohexane (B81311) ring can lead to enhanced binding affinity by providing more extensive contact with hydrophobic pockets in a target protein. pharmablock.com

One common modification strategy is the introduction of substituents onto the cyclohexyl ring. For example, the addition of fluorine atoms can have profound effects. The "Janus face" all-cis tetrafluorocyclohexyl motif, for instance, introduces a polarized ring system with distinct hydrophobic and hydrophilic faces. nih.gov This can lead to a significant reduction in lipophilicity (logD) and improved metabolic stability compared to the parent cyclohexyl compound, which are often desirable properties in drug candidates. nih.govresearchgate.net

Furthermore, the cyclohexyl ring itself can be replaced by other cyclic or heterocyclic systems to explore different spatial arrangements and introduce new interactions. mdpi.com For example, replacing it with a more rigid bicyclic system could reduce conformational flexibility, potentially increasing binding affinity by lowering the entropic cost of binding. Conversely, using a larger or smaller ring system would alter the volume occupied by this part of the molecule.

Table 2: Comparison of Physicochemical Properties for Cyclohexyl vs. Tetrafluorocyclohexyl Analogs nih.gov

| Property | Cyclohexyl (Cy) | all-cis-Tetrafluorocyclohexyl (Janus-Cy) | Average Change |

| logD7.4 | ~3-4 | ~2 or lower | ~1.8 unit decrease |

| Metabolic Stability | Moderate to Labile | Significantly Improved | - |

This table summarizes the general trends observed when a standard cyclohexyl group is replaced with a facially polarized tetrafluorocyclohexyl group, highlighting the impact on lipophilicity and metabolic stability.

Exploration of Linker Chemistry for Scaffold Rigidification or Increased Flexibility

Scaffold rigidification can be achieved by incorporating the linker into a cyclic system. This reduces the number of rotatable bonds, leading to a more pre-organized conformation that may better fit a target's binding site, thus enhancing potency. acs.org Strategies for rigidification can involve creating bicyclic structures that encompass the sulfonamide or using linkers that are inherently less flexible. The Thorpe-Ingold effect, where gem-disubstitution on a linker atom can favor a cyclic or more rigid conformation, is another principle that can be applied. nih.gov

Conversely, increasing linker flexibility might be advantageous if the exact binding mode is unknown or if a degree of adaptability is required for the molecule to bind effectively. This can be achieved by inserting short, flexible alkyl chains into the linker, although this often comes at the cost of an increased entropic penalty upon binding. The choice between rigidification and increased flexibility is a key strategic decision in the rational design of derivatives. nih.gov

Chemical Design of Prodrugs and Pro-Tides based on the this compound Core

The this compound scaffold contains functional groups, primarily the carboxylic acid, that are amenable to prodrug design to improve pharmacokinetic properties. nih.govnih.gov Prodrugs are inactive derivatives that are converted to the active parent drug in vivo through chemical or enzymatic transformation. nih.gov

A common prodrug strategy for the carboxylic acid group is esterification. fiveable.me Creating a simple alkyl or aryl ester can mask the polar carboxylic acid, increasing the molecule's lipophilicity and potentially enhancing its absorption across biological membranes. nih.gov These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes that are abundant in the body, releasing the active carboxylic acid. fiveable.me Esterification can also be used to protect the drug from rapid metabolism or to control its release rate. nih.gov

Another approach is the formation of amide-linked prodrugs, for example, by coupling the carboxylic acid with an amino acid. This can lead to carrier-linked prodrugs that may be recognized by amino acid transporters, thereby hijacking endogenous transport mechanisms to improve absorption. humanjournals.com

For the sulfonamide portion, while less common, N-acylation or the formation of other cleavable N-substituted derivatives could be explored as a prodrug strategy. The design of "pro-tides" is generally associated with nucleoside phosphates and is not directly applicable to this scaffold, but the underlying principle of using a promoiety to improve delivery can be adapted. For instance, a "tripartite prodrug" could be designed where the carboxylic acid is linked to a carrier molecule via a spacer that is designed to be cleaved under specific physiological conditions. humanjournals.comcentralasianstudies.org

Table 3: Common Prodrug Strategies for Carboxylic Acids

| Prodrug Type | Promoieties | Activation Mechanism | Potential Advantages |

| Ester Prodrugs | Alcohols (e.g., ethyl, pivaloyloxymethyl) | Esterase-mediated hydrolysis | Improved lipophilicity, enhanced membrane permeation. fiveable.me |

| Amide Prodrugs | Amines, Amino Acids | Amidase/Peptidase-mediated hydrolysis | Potential for transporter-mediated uptake, altered solubility. humanjournals.com |

| Carbonate/Carbamate Prodrugs | Chloroformates, Isocyanates | Hydrolysis | Can be used to link to other functional groups. fiveable.me |

Advanced Applications in Materials Science and Chemical Engineering

Integration of Sulfamoyl Moieties in Polymer Design and Synthesis

The sulfamide (B24259) functional group (–NH–SO2–), a key feature of 3-(Cyclohexylsulfamoyl)benzoic acid, is an analogue of the urea (B33335) group and can participate in hydrogen bonding as both a donor and an acceptor. chemrxiv.orgrsc.org This characteristic is highly valuable in materials science for creating polymers with specific structural and functional properties. chemrxiv.orgrsc.org Polysulfamides, which are polymers incorporating the sulfamide linkage in their backbone, represent a class of materials with significant potential, though they remain less explored than their carbonyl-based counterparts like polyurethanes. rsc.org

A breakthrough in the synthesis of polysulfamides has been the application of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. chemrxiv.orgrsc.org This method allows for the efficient and practical preparation of unsymmetrical sulfamides and their subsequent polymerization. rsc.org The process can be adapted for both A2B2 and AB-type monomer polymerization strategies, enabling the creation of a wide array of polymers with diverse architectures. acs.org

Research findings on polysulfamides synthesized via SuFEx chemistry highlight their robust characteristics:

High Thermal Stability : Thermogravimetric analysis (TGA) shows that polysulfamides exhibit high thermal stability, with decomposition temperatures (Td) at 5% mass loss ranging from 188 °C to as high as 270 °C. chemrxiv.orgacs.org

Tunable Glass-Transition Temperatures (Tg) : The structural modularity afforded by the synthesis methods allows for the incorporation of various aliphatic or aromatic units into the polymer backbone. acs.org This ability to tailor the structure directly influences the material's properties, resulting in a broad window of glass-transition temperatures. rsc.orgacs.org

Solubility : Synthesized polysulfamides have demonstrated solubility in organic solvents such as DMSO, DMAc, and DMF, which facilitates their characterization and processing. chemrxiv.org

The integration of sulfamoyl moieties, as found in this compound derivatives, into polymer chains is a promising strategy for developing new functional materials with controlled thermal properties and hydrogen-bonding capabilities. chemrxiv.orgrsc.org

Table 1: Thermal Properties of Synthesized Polysulfamides This table is interactive. Click on the headers to sort the data.

| Polymer Type | Monomer Strategy | Molecular Weight (Mw) | Decomposition Temp (Td, 5% loss) | Glass Transition Temp (Tg) |

|---|---|---|---|---|

| Aromatic Polysulfamide | A2B2 | 10.0 kg/mol | 270 °C | Not Reported |

| Aliphatic Polysulfamide | A2B2 | 3 - 9 kg/mol | 198 °C - 265 °C | Varies |

| Aryl/Alkyl Polysulfamide | AB-Type | ~10.0 kg/mol | 188 °C - 270 °C | Broad Range |

Supramolecular Chemistry and Self-Assembled Systems Incorporating Benzoic Acid Derivatives

The dual functionality of this compound, possessing both a carboxylic acid and a sulfamoyl group, makes it an excellent candidate for designing complex supramolecular structures. These functional groups are highly effective hydrogen bond donors and acceptors, which are the principal directional forces governing the self-assembly of molecules into ordered, multi-dimensional architectures.

The carboxylic acid moiety frequently forms strong, predictable hydrogen-bonded dimers, a common and robust motif in the crystal engineering of benzoic acid derivatives. Simultaneously, the sulfamoyl group can participate in its own network of hydrogen bonds, further guiding the crystal packing and stabilizing the resulting supramolecular system. This interplay of interactions allows for the construction of intricate networks.

Key aspects of supramolecular systems involving benzoic acid derivatives include:

Cocrystal Formation : Benzoic acid derivatives can be co-crystallized with other molecules, such as organic amines or active pharmaceutical ingredients, to form new solid materials. acs.orgiucr.org These cocrystals are held together by strong non-covalent interactions, primarily N−H···O and O−H···N hydrogen bonds. acs.org Remarkably, even achiral benzoic acid derivatives can serve as building blocks for chiral cocrystals, which are of interest for applications in nonlinear optics. acs.orgacs.org

Self-Complementary Motifs : Specific arrangements of hydrogen bond donors and acceptors can lead to highly stable, self-complementary dimerization. For instance, the ureido-benzoic acid (UBA) motif demonstrates a very high dimerization constant (on the order of 10⁹ M⁻¹ in chloroform), making it an exceptional candidate for building supramolecular polymers even in dilute conditions. rsc.org

Directed Self-Assembly : The predictable nature of hydrogen bonding in sulfamoyl benzoic acids allows for the rational design of supramolecular architectures with tunable functionalities. By modifying substituents on the benzoic acid ring or the sulfamoyl nitrogen, researchers can fine-tune the intermolecular interactions to control the self-assembly process and the properties of the final material.

The study of self-assembly in these systems often involves X-ray diffraction analysis to elucidate the solid-state structures, revealing the precise bond lengths, angles, and intermolecular interactions that define the supramolecular architecture.

Role as Key Chemical Intermediates and Precursors in Fine Chemical Processes

Benzoic acid and its derivatives are fundamental precursors for the industrial synthesis of a wide range of organic substances. wikipedia.org The sulfamoylbenzoic acid scaffold, in particular, serves as a crucial intermediate in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications in industries like pharmaceuticals, agrochemicals, and specialty polymers. datainsightsmarket.comamerigoscientific.com

Compounds like 2,4-dichloro-5-sulfamoylbenzoic acid are recognized as vital intermediates for synthesizing sulfonamide-based pharmaceuticals and active ingredients for agrochemicals. datainsightsmarket.comnbinno.com The synthesis process for such compounds is well-established, often starting from materials like 2,4-dichloro-trichloromethyl benzene (B151609) and involving steps of chlorosulfonation and amination. google.com The reliability of these synthetic routes makes sulfamoylbenzoic acids readily available building blocks for more complex molecules. google.com

The utility of sulfamoylbenzoic acids as intermediates stems from the reactivity of their functional groups:

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing it to be linked to other molecules. sigmaaldrich.comnih.gov For example, 4-sulfamoylbenzoic acid is used to synthesize 4-sulfamoylbenzoyl chloride. sigmaaldrich.com

The sulfonamide moiety is a key pharmacophore in many drug molecules.

The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functional groups to tailor the final product's properties. beilstein-journals.org

The compound this compound itself is listed as a chemical intermediate and building block in material science and for the synthesis of other organic compounds. bldpharm.comfluorochem.co.uk Its structure makes it a precursor for creating more complex sulfamoyl benzamide (B126) derivatives, which have been investigated for various biological activities. nih.govnih.gov

Development of Functional Materials Utilizing Sulfamoylbenzoic Acid Components

The capacity of sulfamoylbenzoic acid derivatives to act as multifunctional ligands has led to their use in the creation of advanced functional materials, most notably coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials are constructed by linking metal ions with organic ligands, and their properties are highly dependent on the geometry of the ligand and the coordination preference of the metal center.

2,4-Dichloro-5-sulfamoylbenzoic acid (H3sba) is an exemplary ligand for this purpose, as it possesses multiple potential coordination sites: the carboxylate oxygen atoms, the sulfonyl oxygen atoms, and the sulfonylamino nitrogen atom. rsc.org This multifunctionality, combined with its flexibility, allows it to assemble with different transition metal ions to form a diverse range of coordination polymers with varied structures and properties. rsc.org

Notable research findings in this area include:

Structural Diversity : Using H3sba and an auxiliary ligand (4,4′-bipyridine) under similar reaction conditions, researchers have synthesized coordination polymers with different metal ions (Co²⁺, Cd²⁺, Zn²⁺, Cu²⁺) that exhibit remarkably different structures, including 1D linear chains, 2D window-shaped layers, and complex 3D frameworks. rsc.org

Luminescent Properties : Some of the synthesized coordination polymers, such as those containing Cd²⁺ and Zn²⁺, have been shown to exhibit luminescent properties, making them candidates for applications in sensing or optoelectronics. rsc.org

Self-Assembly of Metal Complexes : Simpler 5-sulfamoylbenzoic acid derivatives have been used to create copper(II) complexes. In the solid state, these complexes can self-assemble through a variety of non-covalent interactions (C–H···O, N–H···O) to form one-dimensional chain arrangements. researchgate.net

Nonlinear Optical (NLO) Materials : The synthesis and characterization of coordination compounds using sulfamoylbenzoic acid ligands is an active area of research aimed at designing new materials with nonlinear optical properties. researchgate.net

The ability to generate such a wide variety of structures and functionalities underscores the importance of sulfamoylbenzoic acids as versatile building blocks for the bottom-up construction of novel functional materials. rsc.org

Table 2: Examples of Coordination Polymers from 2,4-dichloro-5-sulfamoylbenzoic acid (H3sba) This table is interactive. Click on the headers to sort the data.

| Compound | Metal Ion | Resulting Structure | Dimensionality | Notable Property |

|---|---|---|---|---|

| [Co(bpy)(H2sba)2(H2O)2] | Co²⁺ | Linear Chain | 1D | - |

| [Cd(bpy)(Hsba)H2O] | Cd²⁺ | Window-shaped Layer | 2D | Luminescent |

| [Zn(bpy)(Hsba)] | Zn²⁺ | Novel Framework | 3D | Luminescent |

| [Cu6(bpy)5(H2ssa)6(H2O)2]·5H2O | Cu²⁺ | Honeycomb Lattice | 3D | Contains helical chains |

Intellectual Property and Patent Landscape from an Academic Perspective

Analysis of Patent Claims and Novelty Assertions Related to 3-(Cyclohexylsulfamoyl)benzoic Acid and its Analogues

An examination of the patent literature reveals a significant number of patents claiming various derivatives of sulfamoylbenzoic acid for a range of therapeutic applications. These patents typically define a core chemical scaffold and then claim a multitude of possible substituents, often through a Markush structure, which allows for a broad scope of protection.

The primary areas of therapeutic focus for patented sulfamoylbenzoic acid derivatives include their use as anti-inflammatory agents, diuretics for the treatment of hypertension, and more recently, as modulators of aquaporins. For example, some patents describe N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammatory processes. Other patents cover 3-sulfamoylbenzoic acids with heterocyclic substituents at the 4-position, which have been investigated for their anti-inflammatory and analgesic properties google.com.

The novelty in these patents often resides in the specific combination of substituents on the benzoic acid and sulfamoyl moieties, which are asserted to confer improved efficacy, selectivity, or pharmacokinetic properties. For instance, a patent might claim a series of compounds where the nitrogen of the sulfamoyl group is substituted with a specific class of cyclic or heterocyclic groups, with the assertion that these particular substituents lead to enhanced biological activity for a specific indication.

While "this compound" may not be explicitly named as a standalone invention in a patent, it could potentially fall under the umbrella of a broader Markush claim in a patent for sulfamoylbenzoic acid derivatives. For a definitive determination of whether this specific compound infringes on an existing patent, a detailed "freedom to operate" analysis would be required, which involves a thorough examination of the claims of all relevant patents.

The following table provides a summary of representative patents for analogues of this compound, illustrating the diversity of the patented chemical space.

| Patent Number | Title | Key Claims/Novelty Assertion | Therapeutic Area |

| EP0068239A2 | Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same | Claims sulfamoylbenzoic acid derivatives with specific substitutions for use in treating hypertension google.com. | Antihypertensive |

| HU227830B1 | 1,2-diphenylpyrrole derivatives, use thereof and pharmaceutical compositions containing the same | Describes sulfamoylbenzoic acid derivatives with a heterocyclic substituent as having anti-inflammatory and analgesic effects google.com. | Anti-inflammatory, Analgesic |

| WO2008052190A2 | Aquaporin modulators and methods of using them for the treatment of edema and fluid imbalance | Claims sulfamoylbenzoic acid derivatives as modulators of aquaporin channels for treating edema and fluid imbalance google.com. | Edema and Fluid Imbalance |

| WO2024218681A1 | Process for the preparation of sulfamoylbenzoic acid derivatives | Focuses on a novel and improved process for synthesizing specific sulfamoylbenzoic acid derivatives, which can be a basis for patentability google.com. | Synthetic Method |

Strategies for Innovative Compound Design within Existing Patent Space

The dense patent landscape for sulfamoylbenzoic acid derivatives presents both challenges and opportunities for the design of new chemical entities from an academic and drug discovery perspective. Navigating this space requires creative strategies to develop novel compounds that are not only effective but also possess a clear path to patentability.

One successful strategy is the "sugar-tail" approach, where a carbohydrate moiety is appended to the core structure. This has been shown to significantly improve the water solubility and binding affinity of p-sulfamoylbenzoic acid derivatives for certain biological targets, such as carbonic anhydrase II tandfonline.com. The resulting compounds maintained a neutral pH in aqueous solutions, making them potentially less irritating for topical applications tandfonline.com. This approach highlights how modifying a known scaffold with a hydrophilic group can lead to new compounds with superior drug-like properties.

Another avenue for innovation lies in the development of isoform-selective inhibitors. Many enzymes targeted by sulfamoylbenzoic acid derivatives exist as multiple isoforms, not all of which are implicated in a particular disease state. Designing compounds that selectively inhibit the disease-relevant isoform while sparing others can lead to a better safety profile by reducing off-target effects. This strategy requires a deep understanding of the structural biology of the target enzyme and the use of computational modeling to design compounds with high specificity.

Furthermore, exploring novel therapeutic applications for the sulfamoylbenzoic acid scaffold can open up new avenues for patenting. If a known compound or a novel analogue demonstrates efficacy in a new disease model, a "method of use" patent can be pursued. This strategy is particularly valuable in academic research, where new biological roles for existing chemical scaffolds are often uncovered.

Finally, the development of novel synthetic routes that are more efficient, cost-effective, or environmentally friendly can also be a source of intellectual property. A patent can be obtained for a new process to produce a known compound if the process itself is novel and non-obvious.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for the Core Structure

The traditional synthesis of sulfamoylbenzoic acids often involves the use of sulfonyl chlorides, which can have drawbacks such as the formation of byproducts and the need for harsh reaction conditions. tandfonline.comresearchgate.net The future of synthesizing the core structure of compounds like 3-(Cyclohexylsulfamoyl)benzoic acid lies in the adoption of green and sustainable chemistry principles.

Key areas of development include:

Catalyst-Free Reactions: Research has demonstrated the successful synthesis of sulfonamides in green solvents like water and ethanol (B145695) without the need for a catalyst. tandfonline.comresearchgate.net These methods offer high yields, excellent selectivity, and simplified workup procedures, reducing the environmental impact. tandfonline.com

Solvent-Free Approaches: Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, presents a highly sustainable alternative. rsc.org A one-pot, solvent-free mechanochemical process has been developed for sulfonamide synthesis, which is both environmentally friendly and cost-effective. rsc.org

Eco-Friendly Solvents and Reagents: The use of water as a solvent is a significant step towards greener synthesis. mdpi.com Combining this with safer coupling reagents and solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) further enhances the sustainability of the process. mdpi.com Patents for related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid describe "green synthesis routes" that feature fewer process steps, readily available raw materials, and low pollution. patsnap.comgoogle.com

These novel methodologies promise to make the production of sulfamoylbenzoic acid derivatives more efficient, safer, and environmentally benign, which is crucial for both laboratory-scale research and industrial applications. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and optimization process. researchgate.net For scaffolds like sulfamoylbenzoic acid, these computational tools offer unprecedented opportunities.

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized compounds. youtube.com For instance, ML models have been successfully used to predict the adsorption behavior of sulfonamide antibiotics, demonstrating the potential to forecast environmental interactions. nih.gov This capability allows researchers to prioritize which derivatives of this compound to synthesize, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired characteristics. nih.gov These models learn the underlying rules of chemistry and can generate novel scaffolds or variations on existing ones, such as the sulfamoylbenzoic acid core, that are optimized for specific targets or properties. creative-diagnostics.comresearchgate.net This approach can rapidly expand the known chemical space for a particular scaffold.

Accelerating Discovery Pipelines: By integrating AI and ML, researchers can create "human-understandable" models that provide insights into chemical reactivity and guide experimental design. drugdiscoverytrends.com These tools can help chemists avoid dead-end reaction pathways and suggest more promising experiments, enhancing the efficiency of the entire discovery and development process. drugdiscoverytrends.comresearchgate.net

The integration of AI into the research workflow for sulfamoylbenzoic acids will enable a more data-driven and efficient approach to discovering new compounds with tailored functionalities. researchgate.net

Exploration of Undiscovered Chemical Space based on Sulfamoylbenzoic Acid Scaffolds

The sulfamoylbenzoic acid structure serves as a versatile scaffold for building diverse molecular architectures. Exploring the "chemical space" around this core—the vast number of possible related molecules—is a key strategy for discovering novel compounds with unique biological activities or material properties. youtube.com

Structure-Activity Relationship (SAR) Studies: A fundamental approach to exploring chemical space is through SAR studies, where systematic modifications are made to a parent molecule to understand how structural changes affect its activity. nih.govnih.gov For example, the synthesis and computational docking of various sulfamoyl benzoic acid (SBA) analogues have led to the discovery of specific and highly potent agonists for the LPA2 receptor, demonstrating the value of this approach. nih.govnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large collections of compounds, known as screening libraries, against a specific biological target. nih.gov By screening diverse libraries that include sulfamoylbenzoic acid derivatives, researchers can identify "hit" compounds that can be further optimized. nih.govthermofisher.com These libraries can contain tens of thousands to millions of compounds, providing a broad survey of chemical possibilities. stanford.edu

Computational Chemical Space Exploration: Given the immense size of theoretical chemical space (estimated to contain more than 10^60 molecules), computational methods are essential. youtube.com Ligand-based approaches use known active molecules as a template to search for similar compounds within vast virtual libraries. youtube.com This allows researchers to navigate and mine these huge chemical spaces efficiently to find novel candidates that would be impossible to discover through physical screening alone. nih.gov

By systematically synthesizing new analogues, employing HTS, and leveraging computational tools to navigate vast virtual libraries, the full potential of the sulfamoylbenzoic acid scaffold can be unlocked, leading to the discovery of the next generation of drugs and advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 3-(Cyclohexylsulfamoyl)benzoic acid?

The synthesis typically involves two key steps: (1) introducing the sulfamoyl group via reaction of cyclohexylamine with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under basic conditions to form the sulfonamide moiety , and (2) coupling this intermediate to a benzoic acid core. For example, Suzuki-Miyaura cross-coupling can be employed to attach functionalized aryl groups to the benzoic acid scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in a mixed solvent system (toluene/EtOH/H₂O) under reflux . Optimizing stoichiometry and reaction time is critical to achieving high yields.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is essential.

- ¹H/¹³C NMR : Confirms the presence of the cyclohexyl group (e.g., cyclohexyl protons at δ ~1.0–2.0 ppm) and the sulfamoyl linkage (NH signal at δ ~6–8 ppm in DMSO-d₆) .

- IR Spectroscopy : Identifies characteristic absorptions for sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) .

- High-Resolution MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Suzuki coupling reactions be optimized for synthesizing derivatives of this compound?

To enhance coupling efficiency:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for electron-deficient aryl halides .

- Solvent System : A 3:1 mixture of toluene/EtOH with aqueous Na₂CO₃ (2M) improves solubility and reactivity .

- Temperature Control : Reflux conditions (80–100°C) balance reaction speed and side-product minimization .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers .

Q. What strategies resolve contradictory data on the biological activity of sulfonamide-containing benzoic acid derivatives?

Contradictions in biological activity (e.g., enzyme inhibition vs. no effect) may arise from structural variations or assay conditions. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy, halogen) on the benzoic acid core and correlate with activity trends .

- Crystallographic Analysis : Resolve binding modes using X-ray diffraction of protein-ligand complexes (e.g., enzyme active sites) to clarify interactions .

- Assay Standardization : Use consistent buffer pH (e.g., phosphate buffer pH 7.4) and control for redox-sensitive thiol groups in enzymes .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Evaluate the sulfamoyl group’s susceptibility to nucleophilic attack using Fukui indices .

- Tautomer Stability : Compare energies of keto-enol forms to predict dominant reactive species in solution .

- Docking Simulations : Model interactions with biological targets (e.g., cyclooxygenase) using software like AutoDock Vina to prioritize experimental testing .

Methodological Notes

- Data Contradictions : Variations in reported biological activities (e.g., vs. 15) highlight the need for rigorous structural validation and assay replication.

- Advanced Techniques : Microspectroscopic imaging () and QSAR modeling () are recommended for probing surface interactions and optimizing derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.